molecular formula C15H12BrN3O3S B12212576 6-bromo-4-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide

6-bromo-4-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide

Cat. No.: B12212576
M. Wt: 394.2 g/mol
InChI Key: IUOJUVXJLDQCBU-UHFFFAOYSA-N
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Description

6-bromo-4-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

The synthesis of 6-bromo-4-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving suitable precursors.

    Introduction of the Bromine Atom: Bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Formation of the Thiadiazole Ring: The thiadiazole ring can be introduced through a cyclization reaction involving appropriate thiourea derivatives.

    Coupling Reactions:

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

6-bromo-4-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development.

    Medicine: The compound can be studied for its potential therapeutic effects and mechanisms of action in treating various diseases.

    Industry: It can be used in the development of new materials, agrochemicals, and other industrial applications.

Mechanism of Action

The mechanism of action of 6-bromo-4-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

6-bromo-4-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide can be compared with other similar compounds, such as:

    Chromene Derivatives: Compounds with similar chromene cores but different substituents.

    Thiadiazole Derivatives: Compounds with similar thiadiazole rings but different core structures.

    Brominated Compounds: Compounds with bromine atoms but different core structures and functional groups.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities.

Properties

Molecular Formula

C15H12BrN3O3S

Molecular Weight

394.2 g/mol

IUPAC Name

6-bromo-4-oxo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)chromene-2-carboxamide

InChI

InChI=1S/C15H12BrN3O3S/c1-7(2)14-18-19-15(23-14)17-13(21)12-6-10(20)9-5-8(16)3-4-11(9)22-12/h3-7H,1-2H3,(H,17,19,21)

InChI Key

IUOJUVXJLDQCBU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)Br

Origin of Product

United States

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